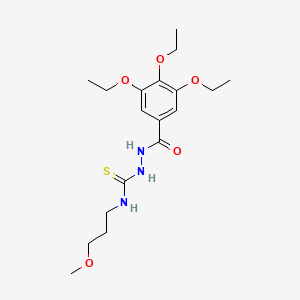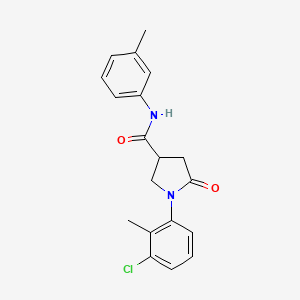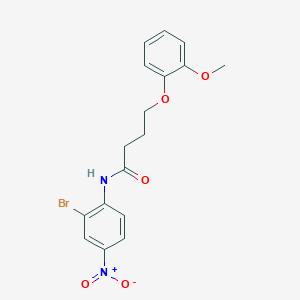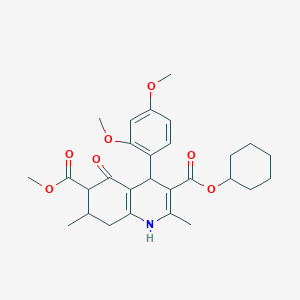![molecular formula C14H21N3O2 B4120166 N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4120166.png)
N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide
説明
N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide, also known as DMAA, is a synthetic compound that has gained popularity in recent years due to its potential use as a performance-enhancing drug. DMAA is classified as a central nervous system stimulant and is believed to increase energy levels, improve focus, and enhance athletic performance. However, there is limited research on its safety and efficacy, and its use has been controversial.
作用機序
N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide is believed to work by increasing the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This can lead to increased energy levels, improved focus, and enhanced athletic performance.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate, as well as to increase the release of norepinephrine. This compound has also been shown to increase the levels of certain hormones, such as adrenaline and cortisol, which are involved in the body's stress response.
実験室実験の利点と制限
N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, there are also a number of limitations, including the fact that its safety and efficacy are not well established, and that its use is controversial.
将来の方向性
There are a number of future directions for research on N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide. One area of research could be to further investigate its safety and efficacy, particularly in the context of athletic performance. Another area of research could be to investigate its potential use in the treatment of certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. Finally, future research could also focus on developing new and improved methods for synthesizing this compound, as well as on developing new compounds that have similar effects but with fewer potential side effects.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)ethanediamide has been studied for its potential use as a performance-enhancing drug in both humans and animals. Studies have shown that this compound can increase energy levels, improve focus, and enhance athletic performance. However, there is limited research on its safety and efficacy, and its use has been controversial.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(12-7-5-4-6-8-12)16-14(19)13(18)15-9-10-17(2)3/h4-8,11H,9-10H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXAOFNICKTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)

![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N-[(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4120137.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4120144.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)
![N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea](/img/structure/B4120157.png)


